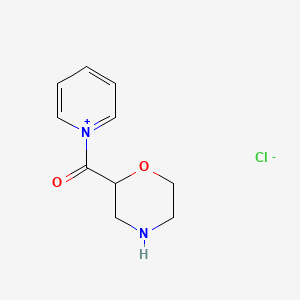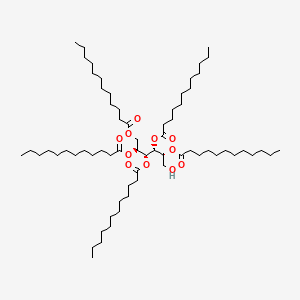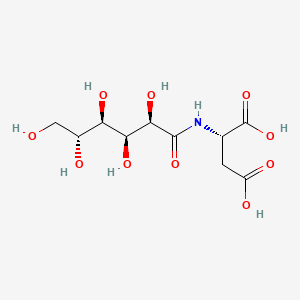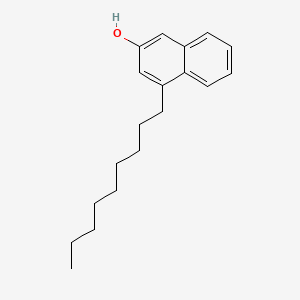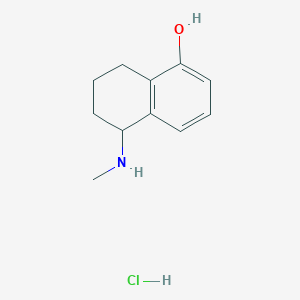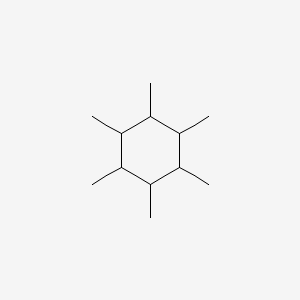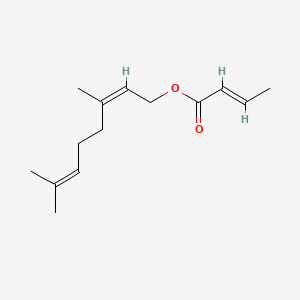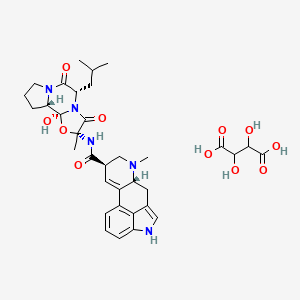![molecular formula C38H46F6P3+ B12655955 1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate CAS No. 81195-09-7](/img/structure/B12655955.png)
1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a 9-amino acid core epitope located at the C-terminal end of a peptide structure . This compound is primarily used in scientific research and is not intended for human use.
Méthodes De Préparation
The preparation of NSC 329337 involves synthetic routes that include specific reaction conditions. The compound is synthesized through a series of chemical reactions that ensure the correct sequence and structure of the amino acids. The industrial production methods for NSC 329337 are designed to maintain high purity and consistency, which are crucial for its use in research applications .
Analyse Des Réactions Chimiques
NSC 329337 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-chlorosuccinimide, which acts as a chlorinating and oxidizing agent . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the peptide structure.
Applications De Recherche Scientifique
NSC 329337 has a wide range of scientific research applications. It is used in chemistry for studying peptide structures and reactions. In biology, it is utilized to investigate cellular processes and protein interactions. In medicine, NSC 329337 is employed in research related to disease mechanisms and potential therapeutic targets. Additionally, it has industrial applications in the development of new materials and biochemical assays .
Mécanisme D'action
The mechanism of action of NSC 329337 involves its interaction with specific molecular targets and pathways. It modulates gene expression and cellular processes by binding to target proteins and altering their function. This interaction can lead to changes in cellular signaling pathways, which are crucial for understanding its effects in various biological contexts .
Comparaison Avec Des Composés Similaires
NSC 329337 can be compared with other similar compounds that have analogous structures and functions. Some of these similar compounds include other peptide-based molecules used in research. The uniqueness of NSC 329337 lies in its specific amino acid sequence and its ability to modulate distinct biological pathways. This makes it a valuable tool for studying complex biological systems and developing new therapeutic strategies .
Propriétés
Numéro CAS |
81195-09-7 |
|---|---|
Formule moléculaire |
C38H46F6P3+ |
Poids moléculaire |
709.7 g/mol |
Nom IUPAC |
1-[4-(4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C38H46P2.F6P/c1-37(2)25-29-39(31-17-7-5-8-18-31,35-23-13-11-21-33(35)37)27-15-16-28-40(32-19-9-6-10-20-32)30-26-38(3,4)34-22-12-14-24-36(34)40;1-7(2,3,4,5)6/h5-14,17-24H,15-16,25-30H2,1-4H3;/q+2;-1 |
Clé InChI |
WBQNQAQZNVJMQB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC[P+](C2=CC=CC=C21)(CCCC[P+]3(CCC(C4=CC=CC=C43)(C)C)C5=CC=CC=C5)C6=CC=CC=C6)C.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
